molecular formula C8H14O2 B12436971 2-Methoxycyclohexane-1-carbaldehyde

2-Methoxycyclohexane-1-carbaldehyde

Cat. No.: B12436971
M. Wt: 142.20 g/mol
InChI Key: IHSRLLUTDXQOGD-UHFFFAOYSA-N
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Description

2-Methoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a clear, pale liquid known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclohexane-1-carbaldehyde typically involves the methoxylation of cyclohexane derivatives followed by formylation. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then subjected to formylation using reagents like formic acid or formaldehyde under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxycyclohexane-1-carbaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it undergoes hydride transfer to form alcohols. The methoxy group can also participate in nucleophilic substitution reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxycyclohexanone
  • Cyclohexane-1-carbaldehyde
  • 2-Methoxycyclohexanol

Comparison

2-Methoxycyclohexane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclohexane ring. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. For example, 2-Methoxycyclohexanone lacks the aldehyde group, limiting its reactivity in formylation reactions .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methoxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-10-8-5-3-2-4-7(8)6-9/h6-8H,2-5H2,1H3

InChI Key

IHSRLLUTDXQOGD-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1C=O

Origin of Product

United States

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